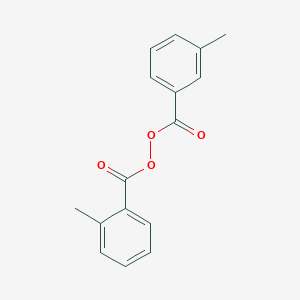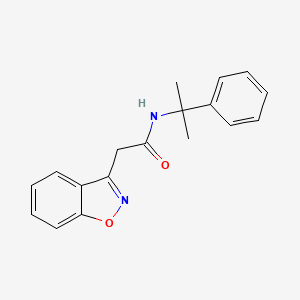
Blastmycin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Blastmycin D is an antibiotic compound produced by the bacterium Streptomyces blastmyceticus. It has the molecular formula C26H36N2O9 and is known for its potent antifungal properties, particularly against Piricularia oryzae, a pathogen that causes rice blast disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Blastmycin D is typically isolated from the fermentation broth of Streptomyces blastmyceticus. The bacterium is cultivated in a medium containing starch, soybean meal, dry yeast, ammonium sulfate, sodium chloride, and calcium carbonate at a pH of 6.2. The fermentation process reaches its peak antibiotic production after approximately 24 to 28 hours .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation followed by extraction and purification processes. The cultured broth is harvested, and the mycelial cake is extracted with aqueous acetone. The acetone is then removed, and the aqueous phase is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to obtain a brownish solution, which is further purified using silica gel chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Blastmycin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ethyl acetate, acetone, and various chromatographic solvents. The conditions typically involve controlled temperatures and pH levels to ensure the stability and activity of the compound .
Major Products Formed: The major products formed from the reactions of this compound include its derivatives, such as deisovaleryl-blastmycin, which exhibits similar antifungal properties but with reduced toxicity .
Aplicaciones Científicas De Investigación
Blastmycin D has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying antibiotic synthesis and mechanisms. In biology, it serves as a tool for investigating microbial interactions and resistance mechanisms. In medicine, this compound is explored for its potential therapeutic applications, especially in treating fungal infections. Industrially, it is used in agriculture to control fungal diseases in crops .
Mecanismo De Acción
Blastmycin D exerts its effects by inhibiting aerobic respiration in pathogenic fungi. It binds to the cytochrome bc1 complex in the mitochondrial membrane, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in oxidative stress and cell death in the target fungi .
Comparación Con Compuestos Similares
Blastmycin D is closely related to other antibiotics in the antimycin family, such as antimycin A. These compounds share a similar structure, consisting of an acyl and alkyl substituted dilactone ring linked via an amide bond to 3-formamidosalicylic acid. this compound is unique in its specific antifungal activity against Piricularia oryzae and its reduced toxicity compared to other antimycins .
List of Similar Compounds:- Antimycin A
- Deisovaleryl-blastmycin
- Antipiricullin A
- Virosin
Propiedades
Número CAS |
110064-64-7 |
|---|---|
Fórmula molecular |
C29H45N3O3 |
Peso molecular |
483.7 g/mol |
Nombre IUPAC |
5-(6-hydroxy-3,6,7-trimethyloct-1-en-3-yl)-13-(methoxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |
InChI |
InChI=1S/C29H45N3O3/c1-10-28(6,13-14-29(7,34)19(4)5)22-11-12-23-24-20(16-30-25(22)24)15-21(17-35-9)31-27(33)26(18(2)3)32(23)8/h10-12,16,18-19,21,26,30,34H,1,13-15,17H2,2-9H3,(H,31,33) |
Clave InChI |
WEUZJJDCWFFQKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC(C)(C(C)C)O)C=C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)


![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)
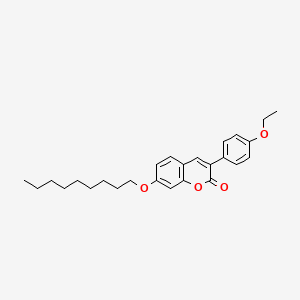
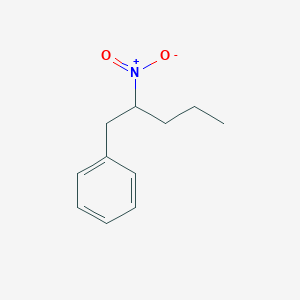
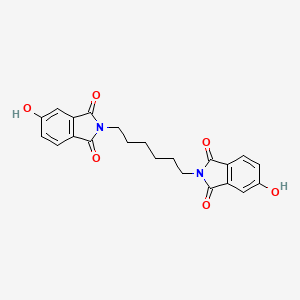
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
